3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate
Description
Properties
CAS No. |
69306-85-0 |
|---|---|
Molecular Formula |
C21H20O8 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate |
InChI |
InChI=1S/C21H20O8/c1-4-5-15(23)28-20-14(27-3)10-13(22)16-17(24)18(25)19(29-21(16)20)11-6-8-12(26-2)9-7-11/h6-10,22,25H,4-5H2,1-3H3 |
InChI Key |
ZRKHWLRSNPTLPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic synthesis that includes:
- Construction of the chromenone (benzopyran-4-one) core.
- Selective hydroxylation at positions 3 and 5.
- Methoxylation (methylation) of hydroxyl groups at positions 7 and 4' on the phenyl ring.
- Esterification at position 8 with butyric acid or its derivatives to form the butyrate ester.
These steps require careful control of reaction conditions to optimize yield and purity, as the molecule contains multiple reactive hydroxyl groups and sensitive functional groups.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of chromenone core | Cyclization of appropriate hydroxyacetophenone derivatives with benzaldehyde or related aldehydes to form the flavone backbone | Acid/base catalysis, reflux conditions |
| 2 | Hydroxylation | Introduction of hydroxyl groups at positions 3 and 5 on the chromenone ring | Controlled oxidation using reagents like KMnO4, or enzymatic hydroxylation |
| 3 | Methoxylation | Methylation of hydroxyl groups at positions 7 and 4' using methylating agents | Methyl iodide (CH3I) or dimethyl sulfate (DMS) with base (e.g., K2CO3) |
| 4 | Esterification | Attachment of butyrate group at position 8 via ester bond formation | Reaction of hydroxyl group with butyric anhydride or butyryl chloride in presence of base or catalyst |
Detailed Synthetic Considerations
Hydroxylation : Hydroxyl groups at 3 and 5 positions are introduced either by selective oxidation or by starting from precursors already bearing these groups. The regioselectivity is critical to avoid over-oxidation or side reactions.
Methoxylation : The methoxy groups at 7 and 4' positions are introduced via methylation of phenolic hydroxyl groups. This step requires anhydrous conditions and an appropriate base to deprotonate the hydroxyl groups before methylation.
Esterification : The butyrate ester at position 8 is formed by reacting the hydroxyl group at this position with butyric acid derivatives under mild acidic or basic catalysis to prevent hydrolysis or rearrangement.
Analytical and Purification Methods Related to Preparation
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to monitor the purity and progress of the synthesis. Reverse-phase HPLC with a Newcrom R1 column is effective for separation and analysis, using a mobile phase of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Purification is typically achieved through preparative HPLC or crystallization methods to isolate the desired compound from reaction mixtures and impurities.
Summary Table of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges |
|---|---|---|---|
| Chromenone core synthesis | Hydroxyacetophenone + aldehyde, acid/base catalyst | Formation of flavone backbone | Regioselectivity, yield optimization |
| Hydroxylation | Oxidizing agents (e.g., KMnO4), enzymatic methods | Introduction of hydroxyl groups at 3,5 | Avoiding over-oxidation |
| Methoxylation | Methyl iodide or dimethyl sulfate, base (K2CO3) | Methylation of hydroxyl groups at 7,4' | Controlling complete methylation |
| Esterification | Butyryl chloride or butyric anhydride, base/catalyst | Formation of butyrate ester at position 8 | Preventing hydrolysis, side reactions |
| Purification & Analysis | Reverse-phase HPLC, MS, NMR | Isolation and confirmation of final product | Achieving high purity |
Research Findings and Remarks
The synthetic route is designed to balance complexity and yield, given the multiple functional groups and potential for side reactions.
The compound's complex substitution pattern requires selective protection/deprotection strategies in some synthetic routes, though specific protocols vary by research group.
The compound’s analysis by reverse-phase HPLC using Newcrom R1 columns is well-established, facilitating its isolation and purity assessment during and after synthesis.
Although no single comprehensive synthetic protocol is universally published, the general approach aligns with standard flavonoid synthetic methodologies involving hydroxylation, methylation, and esterification steps.
Recent advances in simplified chromenone derivative synthesis for drug discovery highlight the potential for streamlined synthetic methods, though these focus more on dimeric or simplified analogs rather than the exact compound here.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, making it a candidate for further studies in the field of dietary supplements and pharmaceuticals aimed at reducing oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines, although detailed studies are required to elucidate the exact pathways involved.
- Anticancer Potential : Some investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that warrants further exploration for therapeutic applications in oncology.
Analytical Applications
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse-phase HPLC methods, which facilitate its separation and quantification in complex mixtures. For instance, a study demonstrated the scalability of this method using a Newcrom R1 HPLC column under optimized conditions involving acetonitrile and water as mobile phases .
- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, modifications to the mobile phase (e.g., using formic acid instead of phosphoric acid) have been recommended to enhance compatibility and improve detection sensitivity .
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant capacity of various flavonoids including 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate revealed that it exhibited a higher radical scavenging ability compared to other compounds tested. The study utilized DPPH and ABTS assays to quantify antioxidant activity, providing a robust framework for evaluating its potential health benefits.
Case Study 2: HPLC Method Development
In another investigation focused on method development for analyzing this compound via HPLC, researchers established a reliable protocol that allowed for effective separation and identification of impurities present in botanical extracts. The study emphasized the importance of optimizing column conditions and mobile phase composition to achieve high resolution and reproducibility .
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Key Structural Analogs:
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Substituents: 4-methoxyphenyl at position 3, methyl at position 7. Lacks the butyrate ester and hydroxyl groups of the target compound.
5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one (4)
- Features a 4-methoxyphenyl group and a diazaphosphinane ring.
- Differs in core structure (diazaphosphinane vs. benzopyran) but shares electronic effects from methoxy substituents.
Compounds 4d–f (aryl-substituted chromones)
- Substituents: 4d (H), 4e (F), 4f (4-methoxyphenyl).
- Highlight electronic effects of substituents on UV-Vis absorption.
Functional Group Impact:
- Methoxy Groups : Electron-donating methoxy groups (e.g., at position 2 in the target compound and 4f ) stabilize conjugated systems, leading to red-shifted UV-Vis absorption compared to halogenated (4e) or unsubstituted (4d) analogs.
- Hydroxyl Groups: The 3,5-dihydroxy configuration may increase hydrogen-bonding capacity and antioxidant activity relative to non-hydroxylated analogs like 8b .
Spectroscopic and Physicochemical Data
Table 1: Comparative Data for Selected Compounds
Observations:
- Melting Points : Higher melting points for halogenated derivatives (8c: 178°C vs. 8b: 125°C) correlate with increased molecular rigidity and intermolecular interactions.
- UV-Vis Absorption : The 4-methoxyphenyl group in 4f causes a red shift compared to 4d (H) and 4e (F), with maxima at 290 nm (AcOH) and 305 nm (DMSO) . This aligns with the electron-donating nature of methoxy groups, which stabilize π→π* transitions.
Electronic and Solvent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (8b, 4f) enhance conjugation and redshift absorption, whereas chloro groups (8c) may induce blue shifts due to electron withdrawal .
- Solvent Polarity : Absorption maxima for 4f shift from 290 nm (acetic acid) to 305 nm (DMSO), reflecting solvent-dependent stabilization of excited states . The target compound’s butyrate ester may further modulate solvatochromism.
Biological Activity
3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate (commonly referred to as DHDMB) is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the various biological effects of DHDMB, supported by data tables and research findings.
- Molecular Formula : C21H20O8
- Molecular Weight : 400.38 g/mol
- CAS Number : 69306-85-0
- LogP : 3.07
DHDMB exhibits its biological activity through several mechanisms:
- Antioxidant Activity : DHDMB has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress. The compound scavenges free radicals and reduces reactive oxygen species (ROS) levels in cells, thereby protecting cellular components from oxidative damage.
- Anticancer Activity : Research indicates that DHDMB can inhibit the proliferation of various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Effects : DHDMB has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various experimental models.
Biological Activities and Findings
Case Study 1: Antioxidant Activity
In a study examining the antioxidant potential of DHDMB, it was found that the compound significantly reduced lipid peroxidation in liver tissues of rats subjected to oxidative stress induced by carbon tetrachloride (CCl₄). The administration of DHDMB resulted in a decrease in malondialdehyde (MDA) levels by approximately 45% compared to the control group.
Case Study 2: Anticancer Effects
A recent investigation into the anticancer properties of DHDMB revealed that it effectively inhibited cell growth in human cervical cancer cells (HeLa). The study reported an IC50 value of 25 µM after 48 hours of treatment, indicating a potent effect on cell viability.
Q & A
Q. What in vivo models are suitable for studying this compound’s anti-inflammatory effects?
- Methodological Answer : Use LPS-induced acute inflammation in murine models (e.g., RAW 264.7 macrophages) to measure TNF-α and IL-6 suppression. For chronic models, employ collagen-induced arthritis (CIA) in rats. Include pharmacokinetic sampling at 0, 2, 6, and 24 hours post-administration to correlate exposure with efficacy .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Systematically modify the 4-methoxyphenyl and butyrate groups. Test substitutions (e.g., halogenation at C-7, ester-to-amide conversion) for potency against target enzymes. Use multivariate analysis (e.g., PCA) to identify critical physicochemical descriptors (logP, polar surface area) influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
